molecular formula C17H21BrN2O2 B3440537 1-[(3-bromo-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine

Cat. No.: B3440537
M. Wt: 365.3 g/mol
InChI Key: KAJNRMNCVMKRNN-UHFFFAOYSA-N
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Description

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromomethoxyphenyl group and a furanmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromo-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine typically involves multiple steps:

    Formation of the Bromomethoxyphenyl Intermediate: This step involves the bromination of 4-methoxybenzyl alcohol to form 3-bromo-4-methoxybenzyl bromide. The reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane.

    Synthesis of the Furanmethyl Intermediate: Furan-2-carbaldehyde is reduced to furan-2-methanol using a reducing agent such as sodium borohydride.

    Coupling Reaction: The final step involves the coupling of the bromomethoxyphenyl intermediate with the furanmethyl intermediate in the presence of piperazine. This reaction is typically carried out under basic conditions using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom in the bromomethoxyphenyl group can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction Reactions: The methoxy group can be reduced to a hydroxyl group under strong reducing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives of the methoxy group.

Scientific Research Applications

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The bromomethoxyphenyl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chloro-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine
  • 1-[(3-bromo-4-hydroxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine
  • 1-[(3-bromo-4-methoxyphenyl)methyl]-4-(thiophen-2-ylmethyl)piperazine

Uniqueness

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine is unique due to the presence of both a bromomethoxyphenyl group and a furanmethyl group. This combination of functional groups provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-21-17-5-4-14(11-16(17)18)12-19-6-8-20(9-7-19)13-15-3-2-10-22-15/h2-5,10-11H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJNRMNCVMKRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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